Cas no 1707358-66-4 (2-Methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride)

2-Methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride is a specialized compound with unique properties. It offers high purity and stability, suitable for advanced organic synthesis applications. This hydrochloride derivative is particularly effective in creating complex molecular structures due to its inherent structural characteristics. It is also highly reactive, facilitating efficient coupling reactions. Its availability in a standardized form ensures consistent performance across various chemical processes.
2-Methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride structure
1707358-66-4 structure
Product Name:2-Methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride
CAS No:1707358-66-4
MF:C8H14ClN3O
MW:203.669260501862
CID:4786867
PubChem ID:86277607
Update Time:2026-02-27

2-Methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 2-Methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride
    • 2-Methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one HCl
    • 1707358-66-4
    • 2-Methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-onehydrochloride
    • 2-Methyl-1,3,8-triazaspiro[4.5]Dec-2-en-4-one hydrochloride
    • CS-0448126
    • 2-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one;hydrochloride
    • AKOS027390954
    • KS-8492
    • MDL: MFCD26097175
    • Inchi: 1S/C8H13N3O.ClH/c1-6-10-7(12)8(11-6)2-4-9-5-3-8;/h9H,2-5H2,1H3,(H,10,11,12);1H
    • InChI Key: INSODZKNAJJGCM-UHFFFAOYSA-N
    • SMILES: Cl.O=C1C2(CCNCC2)N=C(C)N1

Computed Properties

  • Exact Mass: 203.0825398g/mol
  • Monoisotopic Mass: 203.0825398g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 241
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 53.5

2-Methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride Pricemore >>

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2-Methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride Suppliers

Amadis Chemical Company Limited
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(CAS:1707358-66-4)2-Methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride
Order Number:A926843
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 14:49
Price ($):1590.0
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2-Methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride Related Literature

Additional information on 2-Methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride

Introduction to 2-Methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride (CAS No. 1707358-66-4) in Modern Chemical Biology

2-Methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride, identified by its CAS number 1707358-66-4, is a structurally unique heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This spirocyclic scaffold, characterized by a triazaspiro framework, presents an intriguing combination of nitrogen-rich rings and a rigid spirocarbon center, making it a promising candidate for further exploration in drug discovery and molecular recognition.

The compound's chemical structure consists of a spirocyclic connection between a cyclopentene ring and a triazole ring, with the presence of a methyl group at the 2-position and an ketone moiety at the 4-position. The hydrochloride salt form enhances its solubility in aqueous systems, facilitating its use in biological assays and pharmaceutical formulations. This structural complexity not only makes it an interesting subject for synthetic chemistry but also opens up possibilities for its application in modulating biological pathways.

In recent years, the investigation of nitrogen-containing heterocycles has been extensively studied due to their prevalence in bioactive natural products and synthetic drugs. Among these, spirocyclic compounds have shown unique advantages in terms of metabolic stability, binding affinity, and selectivity. The triazaspiro[4.5]dec-1-en-4-one scaffold, as exemplified by 2-Methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride, represents a novel class of molecules that could potentially interact with biological targets in ways not achievable by simpler aromatic or aliphatic compounds.

One of the most compelling aspects of this compound is its potential to serve as a lead molecule for the development of new therapeutic agents. The triazole ring within the structure can act as a hydrogen bond acceptor, while the ketone group can engage in dipole-dipole interactions or participate in Michael additions with nucleophiles. These features make it an attractive candidate for designing molecules that can interact with enzymes or receptors involved in critical biological processes.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. Studies using 2-Methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride as a model have suggested that it could bind to various protein targets with high affinity. For instance, preliminary docking studies have indicated potential interactions with enzymes involved in inflammation and immune response pathways. These findings are particularly exciting given the growing interest in modulating these pathways for therapeutic purposes.

The synthesis of 2-Methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride presents both challenges and opportunities for synthetic chemists. The spirocyclic core requires precise control over reaction conditions to ensure high yield and purity. However, recent methodologies involving transition metal-catalyzed reactions have shown promise in facilitating the construction of such complex frameworks efficiently. These advances not only make it feasible to produce larger quantities of the compound but also allow for facile modifications to its structure.

In addition to its potential as a drug lead, 2-Methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride has applications in other areas of chemical biology. Its unique scaffold can be used as a building block for more complex molecules through further functionalization. This versatility makes it an invaluable tool for chemists exploring new synthetic strategies and molecular architectures.

The hydrochloride salt form of this compound enhances its stability under various storage conditions and improves its solubility in common organic solvents used in laboratory settings. This property is particularly beneficial for conducting high-throughput screening assays where solubility is often a limiting factor. Furthermore, the salt form simplifies purification processes by providing distinct crystalline forms that are easier to isolate and handle.

As research continues to uncover new biological targets and mechanisms, compounds like 2-Methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride are expected to play an increasingly important role in drug discovery efforts. Their unique structural features offer opportunities for designing molecules with enhanced pharmacological properties such as improved bioavailability and reduced toxicity. The growing body of literature on nitrogen-containing heterocycles underscores their significance as pharmacophores in modern medicinal chemistry.

The future prospects for this compound are promising, with ongoing studies exploring its pharmacological activity across various disease models. Collaborative efforts between synthetic chemists and biologists are essential to fully realize its potential as a therapeutic agent or research tool. As our understanding of biological systems continues to evolve, compounds like 2-Methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride will undoubtedly contribute to significant advancements in chemical biology and drug development.

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Amadis Chemical Company Limited
(CAS:1707358-66-4)2-Methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride
A926843
Purity:99%
Quantity:1g
Price ($):1590.0
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